molecular formula C28H37ClNPPd B3262654 2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex CAS No. 359803-53-5

2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex

Cat. No. B3262654
CAS RN: 359803-53-5
M. Wt: 560.4 g/mol
InChI Key: JZMMCQBNMQSWGC-MUGRSZJDSA-M
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Description

Palladium complexes with phosphine ligands are widely used in catalysis. They are often involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination .


Molecular Structure Analysis

The molecular structure of palladium complexes can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Palladium complexes are known to catalyze various types of reactions. These include cross-coupling reactions, amination reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of palladium complexes can be analyzed using various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Synthesis and Stereochemistry

  • SYNTHESIS AND ABSOLUTE STEREOCHEMISTRY OF AN ORGANO-PALLADIUM COMPLEX CONTAINING A P-CHIRAL DIPHOSPHINE LIGAND : This study involves the synthesis of a palladium(II) complex containing ortho-metallated (R)-1-[1-(dimethylamino)ethyl]benzene and a specific diphosphine ligand. The research highlights the absolute stereochemistry of the phosphorus and carbon stereogenic centres in the ligand, contributing to the field of stereochemistry and organopalladium chemistry (Selvaratnam, Leung, White, & Williams, 1997).

Reactivity and Bonding Patterns

  • LITHIUM CHLORIDE-INDUCED DISSOCIATION OF CYCLOPALLADATED LIGANDS : This paper discusses the reactivity of palladium(II) complexes with cyclopalladated ligands, including the dimethylamino group, in the presence of lithium chloride. It provides insights into the solvolysis reactions and bonding patterns of palladium complexes, which is crucial for understanding the chemistry of such complexes (Ryabov, 1984).

Dynamic Behavior and Structural Characteristics

  • NOVEL BINDING MODES AND HEMILABILITY IN ATROPISOMERIC PHOSPHINO−AMINO PALLADIUM COMPLEXES : This research focuses on the dynamic behavior and structural characteristics of palladium complexes with atropisomeric ligands. It examines the Pd−N bond rupture and identifies a unique coordination mode, enhancing our understanding of the dynamic nature of such complexes (Faller & Sarantopoulos, 2004).

Catalysis and Reaction Promotion

  • HALIDE-BRIDGED PALLADIUM(II) DIMERS OF ORTHOMETALATED AMINES : This study explores the catalytic properties of palladium(II) dimers and their reactions with various ligands. It contributes to the field of catalysis, particularly in understanding how palladium complexes can promote or influence different chemical reactions (Gül & Nelson, 2000).

Mechanism of Action

The mechanism of action of palladium catalysts in coupling reactions often involves oxidative addition, transmetallation, and reductive elimination steps .

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling palladium complexes. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The development of new palladium catalysts and the exploration of their applications in various types of reactions is a vibrant field of research. Future directions might include the design of more efficient and selective catalysts, as well as the development of new synthetic methods .

properties

IUPAC Name

[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1R,4S)-2-bicyclo[2.2.1]heptanyl]phosphane;chloropalladium(1+);N,N-dimethyl-2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N.C14H23P.ClH.Pd/c1-15(2)14-11-7-6-10-13(14)12-8-4-3-5-9-12;1-3-11-5-9(1)7-13(11)15-14-8-10-2-4-12(14)6-10;;/h3-8,10-11H,1-2H3;9-15H,1-8H2;1H;/q-1;;;+2/p-1/t;9-,10+,11+,12-,13?,14?,15?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMMCQBNMQSWGC-MUGRSZJDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1CC2CC1CC2PC3CC4CCC3C4.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=[C-]2.C1C[C@H]2C[C@@H]1CC2PC3C[C@H]4CC[C@@H]3C4.Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClNPPd
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

359803-53-5
Record name (1R,4S)-Bicyclo[2.2.1]hept-2-yl[(1S,4R)-bicyclo[2.2.1]hept-2-yl]phosphine - chloro[2'-(dimethylamino)-2-biphenylyl]palladium (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex
Reactant of Route 2
2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex
Reactant of Route 3
2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex
Reactant of Route 4
2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex
Reactant of Route 5
2'-(Dimethylamino)-2-biphenylyl-palladium(II) chloride Dinorbornylphosphine complex

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